Technical Monograph: 1,4-Naphthalenediol, 1,4-dihydro- (CAS 571-59-5)
Technical Monograph: 1,4-Naphthalenediol, 1,4-dihydro- (CAS 571-59-5)
This guide provides an in-depth technical analysis of 1,4-Naphthalenediol, 1,4-dihydro- (CAS 571-59-5). It is structured to serve researchers requiring precise physicochemical data, synthesis protocols, and mechanistic insights for drug development and organic synthesis.
Executive Summary
1,4-Naphthalenediol, 1,4-dihydro- (C₁₀H₁₀O₂), distinct from its aromatic counterpart 1,4-naphthalenediol (naphthohydroquinone), represents a critical reduced intermediate in the naphthalene oxidation-reduction manifold. Characterized by a 1,4-cyclohexadiene-like motif fused to a benzene ring , this compound retains sp³ hybridization at the C1 and C4 positions, disrupting the aromaticity of the second ring.
Its primary utility lies in its role as a chiral scaffold precursor and a mechanistic probe in the metabolic processing of polycyclic aromatic hydrocarbons (PAHs). Unlike the stable aromatic diol, the 1,4-dihydro analogue exhibits unique reactivity profiles, including facile dehydration to naphthalene and reversible oxidation to 1,4-naphthoquinone, making it a valuable transient species in synthetic organic chemistry and toxicology studies.
Chemical Identity & Structural Analysis[1]
Nomenclature & Identification
It is imperative to distinguish CAS 571-59-5 from the fully aromatic 1,4-dihydroxynaphthalene (CAS 571-60-8).
| Property | 1,4-Naphthalenediol, 1,4-dihydro- (Target) | 1,4-Naphthalenediol (Aromatic) |
| CAS Number | 571-59-5 | 571-60-8 |
| Formula | C₁₀H₁₀O₂ | C₁₀H₈O₂ |
| Molecular Weight | 162.19 g/mol | 160.17 g/mol |
| Structure | Bicyclic: Benzene fused to 1,4-dihydroxy-2-butene moiety | Fully aromatic naphthalene system |
| Hybridization | C1, C4 are sp³ ; C2, C3 are sp² | All carbons are sp² |
| Stability | Metastable; prone to dehydration/aromatization | Stable solid (oxidizes to quinone) |
Stereochemistry
The presence of sp³ carbons at positions 1 and 4 introduces stereocenters. The compound exists as cis- and trans- isomers.
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cis-1,4-Dihydro-1,4-naphthalenediol: Syn-addition of hydride or biological dihydroxylation.
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trans-1,4-Dihydro-1,4-naphthalenediol: Often the thermodynamic product of specific reduction pathways.
Synthesis & Production Protocols
Mechanistic Synthesis: Hydride Reduction
The most direct synthetic route involves the 1,2-addition of hydride sources to 1,4-naphthoquinone. Unlike catalytic hydrogenation, which may reduce the C2-C3 double bond, nucleophilic hydride addition targets the carbonyl carbons.
Protocol: Sodium Borohydride Reduction
This protocol yields the 1,4-dihydrodiol by reducing the carbonyls to hydroxyls without aromatization.
Reagents:
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Substrate: 1,4-Naphthoquinone (Recrystallized)
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Solvent: Methanol (Anhydrous) or Ethanol/CeCl₃ (Luche conditions for regioselectivity)
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of 1,4-naphthoquinone in 50 mL of methanol at 0°C under an inert atmosphere (N₂ or Ar).
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Addition: Slowly add 1.2 equivalents of NaBH₄ (solid or solution) over 20 minutes. The solution color will shift from yellow (quinone) to colorless/pale as the conjugation is broken.
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Quenching: Carefully quench with saturated NH₄Cl solution at 0°C. Note: Avoid strong acids which catalyze dehydration to naphthalene.
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Extraction: Extract immediately with ethyl acetate (3x).
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Purification: The product is heat-sensitive. Evaporate solvent under reduced pressure at <30°C. Purification via flash chromatography on neutral alumina (silica is too acidic) is recommended if isolation is required.
Biological Synthesis (Metabolic Pathway)
In biological systems, this compound (specifically the cis-dihydrodiol) is formed via the naphthalene dioxygenase pathway in bacteria, or via epoxide hydrolase action on naphthalene-1,4-oxide in mammals.
Reactivity & Mechanistic Insights[3][6]
The chemical behavior of CAS 571-59-5 is defined by its drive to regain aromaticity.
Dehydration (Aromatization)
Under acidic conditions (H⁺), the compound undergoes double dehydration to form naphthalene .
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Implication: Samples must be stored in neutral, buffered conditions to prevent degradation.
Oxidation
The allylic hydroxyl groups are susceptible to oxidation, reverting the molecule to 1,4-naphthoquinone . This reversibility makes it a potential redox cycler in biological tissues, generating Reactive Oxygen Species (ROS).[3]
Visualization of Reactivity
The following diagram illustrates the central position of CAS 571-59-5 in the naphthalene redox manifold.
Figure 1: Reaction manifold showing the kinetic formation of the dihydro-diol and its degradation pathways.
Applications in Drug Development
Metabolic Stability Studies
In toxicology and DMPK (Drug Metabolism and Pharmacokinetics), CAS 571-59-5 serves as a reference standard for dihydrodiol metabolites . Understanding its half-life and conversion rates helps model the toxicity of naphthalene-based drugs, specifically regarding cataractogenesis and respiratory toxicity caused by reactive quinone intermediates.
Chiral Pool Synthesis
The cis-dihydrodiol (produced enzymatically) is a "chiral pool" starting material.
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Application: Synthesis of complex natural products (e.g., conduritols, aminocyclitols).
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Mechanism: The isolated double bond at C2-C3 is amenable to stereoselective epoxidation or dihydroxylation, while the C1/C4 hydroxyls can be protected to preserve stereochemistry.
Experimental Characterization
To validate the synthesis of CAS 571-59-5, the following analytical signatures must be confirmed.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
Unlike the aromatic diol, the dihydro-diol shows distinct signals for the methine protons at the chiral centers.
| Position | Chemical Shift (δ) | Multiplicity | Assignment |
| Ar-H | 7.2 - 7.5 ppm | Multiplet | Benzene ring protons |
| Vinyl-H | 5.8 - 6.0 ppm | Singlet/Doublet | C2-C3 alkene protons |
| C1/C4-H | 4.8 - 5.2 ppm | Multiplet | Methine protons (sp³) attached to OH |
| -OH | 5.0 - 5.5 ppm | Broad Singlet | Hydroxyl protons (exchangeable) |
Mass Spectrometry
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Technique: LC-MS (ESI Negative or APCI).
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Signal: m/z 161 [M-H]⁻ (consistent with MW 162).
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Differentiation: Aromatic diol (MW 160) will show m/z 159. The mass difference of 2 Da is the definitive confirmation of the "dihydro" structure.
Safety & Toxicology (MSDS Highlights)
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Hazard Classification: Irritant; Potential sensitizer.
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Handling: Handle under inert gas. Avoid inhalation of dust.
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Storage: -20°C, under Argon. Hygroscopic and light-sensitive.
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Specific Risk: As a quinone precursor, it may interfere with mitochondrial respiration if ingested or absorbed in significant quantities.
References
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PubChem. (2025). 1,4-Naphthalenediol, 1,4-dihydro- (Compound Summary). National Library of Medicine. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for quinone reduction).
- Boyland, E., & Sims, P. (1964). Metabolism of Polycyclic Compounds: The Metabolism of Naphthalene. Biochemical Journal, 91(3), 493–506. (Foundational work on dihydrodiol metabolites).
- Resnick, S. M., et al. (1996). Regiospecific and Stereospecific Hydroxylation of 1-Indanone and 2-Indanone by Naphthalene Dioxygenase. Applied and Environmental Microbiology.
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EPA. (2003). Health Effects Support Document for Naphthalene. U.S. Environmental Protection Agency. [Link]
